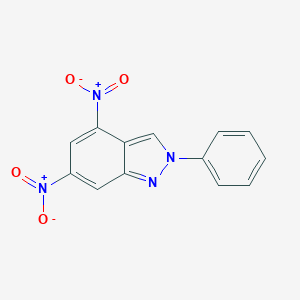![molecular formula C14H10O4 B187926 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione CAS No. 54107-67-4](/img/structure/B187926.png)
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, also known as coumarin, is a natural compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticoagulant effects.
Mechanism Of Action
The mechanism of action of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione varies depending on its biological activity. For example, the anti-inflammatory effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. The antitumor effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation by blocking the cell cycle. The anticoagulant effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of thrombin and other coagulation factors, which are involved in the blood clotting process.
Biochemical And Physiological Effects
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has various biochemical and physiological effects. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also has antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Advantages And Limitations For Lab Experiments
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized and purified. Another advantage is that it has various biological activities, which makes it a useful tool for studying different biological processes. However, one limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has low solubility in water, which can make it difficult to use in some experiments. Another limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can interact with other compounds, which can affect its biological activity.
Future Directions
There are several future directions for the study of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and thrombosis. Another direction is to study the structure-activity relationship of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives to identify more potent and selective compounds. Furthermore, the development of new synthesis methods for 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives can also be a future direction for the study of this natural compound.
Synthesis Methods
The synthesis of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most common method for synthesizing 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, which involves the reaction between phenol and β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid.
Scientific Research Applications
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been extensively studied for its various biological activities. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. It also has antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
properties
CAS RN |
54107-67-4 |
|---|---|
Product Name |
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione |
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4,6-dimethylpyrano[3,2-g]chromene-2,8-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(15)17-11-6-12-10(5-9(7)11)8(2)4-14(16)18-12/h3-6H,1-2H3 |
InChI Key |
IRLAJOZCRMAKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Other CAS RN |
54107-67-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
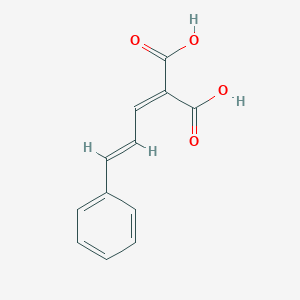
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
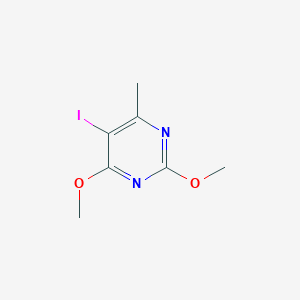
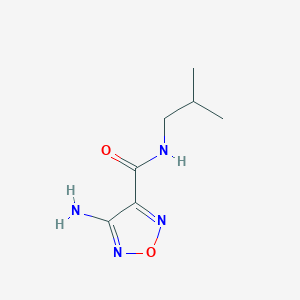


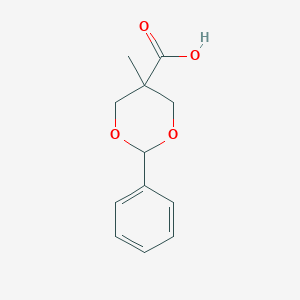
![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
